Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate
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Overview
Description
Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of an ethylamino group, a methoxy group, and a sulfanylacetate moiety attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with ethylamine and methoxyamine under controlled conditions.
Introduction of the Sulfanylacetate Group: The sulfanylacetate moiety can be introduced by reacting the triazine intermediate with a suitable thiol compound, followed by esterification with methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and reagents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The ethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methyl-6-(methylamino)-1,3,5-triazine: A triazine derivative with similar structural features but different functional groups.
2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Another triazine compound with an amino group instead of an ethylamino group.
Uniqueness
Methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate is unique due to the presence of the sulfanylacetate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c1-4-10-7-11-8(16-3)13-9(12-7)17-5-6(14)15-2/h4-5H2,1-3H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRWIWUQNSGHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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